4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid

Hydrazone ligation Bioconjugation Heterocycle synthesis

4-Amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid (CAS 1855907-45-7) is a heterocyclic building block supplied as the hydrochloride salt (molecular formula C₆H₁₂ClN₅O₂, MW 221.64 g/mol, SMILES: Cl.NNCCn1ncc(N)c1C(=O)O). The compound belongs to the 4-aminopyrazole-5-carboxylic acid scaffold family, a privileged template in medicinal chemistry recognized for yielding potent kinase inhibitors (including JAK2, LRRK2, ITK, and CDK family targets) and carbonic anhydrase inhibitors.

Molecular Formula C6H12ClN5O2
Molecular Weight 221.64 g/mol
CAS No. 1855907-45-7
Cat. No. B12350255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid
CAS1855907-45-7
Molecular FormulaC6H12ClN5O2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=NN(C(=C1N)C(=O)O)CCNN.Cl
InChIInChI=1S/C6H11N5O2.ClH/c7-4-3-10-11(2-1-9-8)5(4)6(12)13;/h3,9H,1-2,7-8H2,(H,12,13);1H
InChIKeyPUAZDRYTXIBLFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid (CAS 1855907-45-7): Structural Positioning Among N1-Functionalized 4-Aminopyrazole-5-carboxylic Acid Building Blocks


4-Amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid (CAS 1855907-45-7) is a heterocyclic building block supplied as the hydrochloride salt (molecular formula C₆H₁₂ClN₅O₂, MW 221.64 g/mol, SMILES: Cl.NNCCn1ncc(N)c1C(=O)O) . The compound belongs to the 4-aminopyrazole-5-carboxylic acid scaffold family, a privileged template in medicinal chemistry recognized for yielding potent kinase inhibitors (including JAK2, LRRK2, ITK, and CDK family targets) and carbonic anhydrase inhibitors [1][2]. Its defining structural feature—a hydrazinoethyl substituent at the N1 position—introduces a terminal hydrazine (-NHNH₂) functional handle absent in commonly procured N-alkyl or N-aryl analogs, enabling hydrazone formation, heterocycle annulation, and bioconjugation chemistries that are inaccessible to simpler derivatives [3]. The hydrochloride salt form distinguishes it from free-base listings and may confer differential solubility and handling characteristics relevant to solution-phase chemistry workflows .

Why 4-Amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by Generic N-Alkyl or N-Unsubstituted 4-Aminopyrazole-5-carboxylic Acid Analogs


Generic substitution of 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid with simpler 4-aminopyrazole-5-carboxylic acid derivatives (e.g., the parent 4-amino-1H-pyrazole-5-carboxylic acid, CAS 116008-52-7, MW 127.10; or the N-ethyl analog, CAS 1472750-86-9, MW 155.15) eliminates the terminal hydrazine functionality that is the critical synthetic and pharmacological differentiator . The hydrazinoethyl side chain is not merely a solubilizing or steric appendage: it provides a nucleophilic -NHNH₂ terminus capable of hydrazone ligation with carbonyl-containing partners, cyclocondensation to form fused pyrazolo-heterocycles, and participation in hydrazine-mediated bioconjugation strategies that are gaining traction in chemical biology and targeted therapeutic design [1][2]. N-Unsubstituted or simple N-alkyl analogs lack this reactive handle entirely, rendering them unsuitable for synthetic routes or screening campaigns that exploit hydrazine-dependent chemistry. Furthermore, the hydrochloride salt form of the target compound (MW 221.64) differs from free-base listings (calculated free base MW ~185.18) observed on some vendor platforms ; procurement of an incorrectly specified salt form can lead to stoichiometric errors in reaction planning and inconsistent biological assay results.

Product-Specific Quantitative Differentiation Evidence: 4-Amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid Versus Closest Structural Analogs


Evidence Dimension 1: Terminal Hydrazine Functional Handle — Presence/Absence vs. N-Ethyl and N-Unsubstituted Analogs

The target compound contains a hydrazinoethyl [-CH₂CH₂NHNH₂] side chain at N1, providing two nucleophilic nitrogen sites (terminal -NH₂ and internal -NH-) available for hydrazone formation, cyclocondensation, and bioconjugation. In contrast, the closest purchasable analog 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 1472750-86-9, MW 155.15, formula C₆H₉N₃O₂) bears only a saturated ethyl group at N1 with zero additional nucleophilic sites beyond the ring 4-amino group . The parent compound 4-amino-1H-pyrazole-5-carboxylic acid (CAS 116008-52-7, MW 127.10, formula C₄H₅N₃O₂) carries no N1-substituent at all . This functional handle difference is absolute (present vs. absent) rather than graded, representing a binary go/no-go criterion for synthetic strategies requiring a hydrazine terminus.

Hydrazone ligation Bioconjugation Heterocycle synthesis Building block differentiation

Evidence Dimension 2: Hydrochloride Salt Stoichiometry — Formula Weight and Salt Form Differentiation from Free Base Listings

The target compound is supplied as the hydrochloride salt with molecular formula C₆H₁₂ClN₅O₂ and molecular weight 221.64 g/mol, confirmed by the SMILES notation 'Cl.NNCCn1ncc(N)c1C(=O)O' indicating one HCl equivalent per molecule . Separately, CymitQuimica lists the same compound with a molecular weight of 185.19 g/mol , which corresponds to the calculated free base form (C₆H₁₁N₅O₂, exact mass ~185.09). This 36.45 g/mol difference (the mass of one HCl) represents a ~19.7% discrepancy in formula weight that, if unrecognized, would produce a 19.7% error in molar concentration calculations during solution preparation. Vendor listings by ChemicalBook confirm the hydrochloride form with purity ≥95% and specify the product as '1G, 5G instock' .

Salt form specification Solution preparation Stoichiometric accuracy Procurement quality

Evidence Dimension 3: Bifunctional Reactivity — Simultaneous Carboxylic Acid and Hydrazine Termini Enabling Orthogonal Derivatization

The target compound uniquely presents two chemically orthogonal reactive termini on a single low-molecular-weight scaffold: (i) a carboxylic acid at C5 suitable for amide coupling, esterification, or reduction, and (ii) a terminal hydrazine (-NHNH₂) on the N1 side chain capable of hydrazone formation with aldehydes/ketones, cyclocondensation with 1,3-dicarbonyl compounds, or participation in pyrazolone/pyrazole ligation chemistries [1][2]. The 4-amino group on the pyrazole ring provides a third nucleophilic site, making this a trifunctional scaffold. By comparison, 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 1472750-86-9) possesses only the carboxylic acid and 4-amino group as reactive sites, lacking any side-chain nucleophile . The spatial separation of the hydrazine and carboxylic acid termini (bridged by a two-carbon ethylene linker and the pyrazole ring) minimizes intramolecular interference, enabling sequential, protecting-group-controlled derivatization strategies.

Orthogonal protecting groups Bifunctional building block Amide coupling Hydrazone chemistry

Evidence Dimension 4: Scaffold Class Validation — 4-Aminopyrazole-5-carboxylic Acid Core as a Privileged Kinase Inhibitor Template

The 4-aminopyrazole-5-carboxylic acid core shared by the target compound is a validated privileged scaffold in kinase inhibitor drug discovery. Published literature demonstrates that 4-aminopyrazole derivatives have yielded potent inhibitors of JAK2, LRRK2, ITK, CDK14, NMT, and Aurora kinases, with some compounds progressing to clinical evaluation [1]. A specific study on 4-amino-1H-pyrazole derivatives as JAKs inhibitors demonstrated that compounds within this chemotype achieved potent in vitro protein kinase inhibition [2]. The 4-amino-5-carboxylic acid substitution pattern on the pyrazole ring provides key hydrogen-bond donor/acceptor interactions with the kinase hinge region, while the N1 substituent (hydrazinoethyl in the target compound) projects toward solvent-exposed or selectivity pocket regions where hydrazine-mediated further functionalization can modulate potency, selectivity, and physicochemical properties [3]. This scaffold-level validation is shared with simpler analogs, but the target compound's hydrazinoethyl N1-substituent is a structural feature that has been specifically explored in patent literature for heterocyclic pyrazole compounds (US-8853207-B2) targeting therapeutic applications .

Kinase inhibition Privileged scaffold JAK inhibitor Medicinal chemistry

Evidence Dimension 5: Differentiation from Isomeric D(+)-α-Hydrazinohistidine Hydrochloride — Same Molecular Formula, Distinct Scaffold

The target compound shares its molecular formula (C₆H₁₂ClN₅O₂, MW 221.64) with D(+)-α-hydrazinohistidine hydrochloride (CAS 1199-91-3), a histidine-derived research tool used for studying histidine modification effects on biological processes . Despite the identical molecular formula and mass, these are structurally distinct compounds: the target compound contains a 4-aminopyrazole-5-carboxylic acid core with an N1-hydrazinoethyl substituent, whereas D(+)-α-hydrazinohistidine features an imidazole ring with an α-hydrazino acid side chain (InChI: 1S/C6H10N4O2/c7-10-5(6(11)12)1-4-2-8-3-9-4/h2-3,5,10H,1,7H2,(H,8,9)(H,11,12)/t5-/m0/s1) [1]. This scaffold divergence produces fundamentally different hydrogen-bonding patterns, metal-chelating properties, and biological target profiles (imidazole-based histidine analogs vs. pyrazole-based kinase inhibitor scaffolds). Procurement systems relying solely on molecular formula filtering risk cross-identification errors between these two chemically and biologically distinct entities.

Isomer differentiation Scaffold identity Histidine analog Procurement specificity

Evidence Dimension 6: Supplier Availability and Purity Benchmarking — Procurement Feasibility Assessment

The target compound is listed by a limited number of suppliers compared to its simpler N-ethyl and N-unsubstituted analogs which are stocked by numerous vendors (Sigma-Aldrich, Fluorochem, Aladdin, Leyan, Angene, and others) . ChemicalBook lists the compound from Block Chemical Technology (Shanghai) with purity ≥95%, package sizes of 1G and 5G, and 'instock' availability . CymitQuimica lists the product under the Fluorochem brand (Ref. 10-F508143) but marks it as 'Ausgelaufen' (discontinued) . This contrasts with 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 1472750-86-9), which is available from multiple suppliers at 98% purity with immediate stock . The narrower supplier base and potential supply discontinuity for the target compound represent a procurement risk factor that must be weighed against its unique chemical functionality.

Supplier comparison Purity specification Lead time Procurement risk

Recommended Application Scenarios for 4-Amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid (CAS 1855907-45-7) Based on Quantified Differentiation Evidence


Scenario 1: Diversity-Oriented Synthesis (DOS) and Fragment-Based Library Construction Requiring a Hydrazine Handle for Late-Stage Hydrazone Diversification

In diversity-oriented synthesis campaigns where the N1 substituent of a 4-aminopyrazole-5-carboxylic acid core must be further elaborated, the target compound's terminal hydrazine group enables direct condensation with aldehyde- or ketone-bearing fragments to generate hydrazone libraries in a single step. This avoids the multi-step deprotection-functionalization sequences that would be required if starting from N-ethyl or N-unsubstituted analogs. The hydrazone linkage is well-established for bioconjugation and can be further reduced to a stable hydrazine or cyclized to form pyrazole, pyrazolone, or pyridazine-fused systems . This application exploits the absolute functional handle differentiation documented in Evidence Item 1 (Section 3) and the orthogonal reactivity established in Evidence Item 3.

Scenario 2: Kinase Inhibitor Lead Optimization Targeting the Solvent-Exposed or Selectivity Pocket Region via N1-Functionalized 4-Aminopyrazole-5-carboxylic Acid Scaffolds

The 4-aminopyrazole-5-carboxylic acid core is a recognized pharmacophore for kinase hinge-region binding, with the N1 position typically oriented toward the solvent-exposed region or selectivity pocket depending on the kinase . The target compound's hydrazinoethyl N1 substituent provides a chemically addressable extension point for synthesizing amides, ureas, sulfonamides, or hydrazones that can modulate kinase selectivity and physicochemical properties. While direct potency data for this specific compound are lacking in public literature (as noted in Evidence Item 4), the scaffold-level validation supports its use in focused kinase libraries where hydrazine-mediated diversification of the N1 vector is desired. Researchers must independently validate potency and selectivity against their kinase panel of interest.

Scenario 3: Chemical Biology Probe Development Utilizing Hydrazine-Mediated Bioconjugation for Target Engagement or PROTAC Linker Attachment

The terminal hydrazine group on the target compound is compatible with hydrazone ligation and pyrazolone/pyrazole ligation chemistries that operate in aqueous buffer at near-physiological pH without heavy metal catalysts . This enables conjugation of the 4-aminopyrazole-5-carboxylic acid scaffold to biomolecules (proteins, antibodies), fluorophores, or PROTAC E3 ligase recruiter motifs via stable hydrazone or pyrazole linkages. The carboxylic acid at C5 provides an alternative orthogonal attachment point for amide-based conjugation. The hydrochloride salt form (Evidence Item 2) ensures defined stoichiometry for aqueous bioconjugation reactions. This scenario leverages evidence from Evidence Items 1, 2, and 3.

Scenario 4: Fused Heterocycle Synthesis — Regioselective Annulation at the Hydrazinoethyl Side Chain to Generate Pyrazolo[1,5-a]pyrimidine, Pyrazolo[3,4-d]pyrimidine, and Related Systems

The hydrazinoethyl side chain can undergo cyclocondensation with 1,3-dielectrophiles (e.g., β-ketoesters, malonates, orthoesters, α,β-unsaturated carbonyl compounds) to form fused bicyclic systems directly from the pyrazole core . This enables regioselective synthesis of pyrazolo-pyrimidine, pyrazolo-pyridazine, and pyrazolo-pyrazine scaffolds—many of which are themselves privileged structures in kinase and phosphodiesterase inhibitor discovery. The target compound thus serves as a 'scaffold-hopping' intermediate, converting a monocyclic 4-aminopyrazole into diverse bicyclic systems in one or two synthetic steps. Simple N-alkyl analogs cannot participate in analogous annulation chemistry at the N1 side chain. This scenario directly applies the bifunctional reactivity established in Evidence Item 3.

Quote Request

Request a Quote for 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.